(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol

CAS No.: 187970-01-0

Cat. No.: VC2395583

Molecular Formula: C8H7N3O2

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 187970-01-0 |

|---|---|

| Molecular Formula | C8H7N3O2 |

| Molecular Weight | 177.16 g/mol |

| IUPAC Name | (3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol |

| Standard InChI | InChI=1S/C8H7N3O2/c12-5-7-10-8(11-13-7)6-3-1-2-4-9-6/h1-4,12H,5H2 |

| Standard InChI Key | ONXOWYYRLFDMBK-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)C2=NOC(=N2)CO |

| Canonical SMILES | C1=CC=NC(=C1)C2=NOC(=N2)CO |

Introduction

Chemical Structure and Properties

Structural Composition

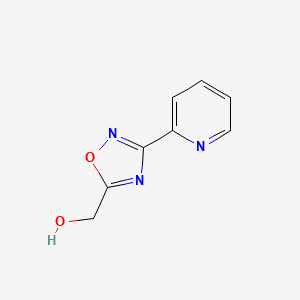

(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol (CID 25219501) is characterized by a pyridin-2-yl group connected to position 3 of a 1,2,4-oxadiazole ring, with a methanol group (-CH₂OH) at position 5 of the oxadiazole. The compound features multiple heteroatoms, including nitrogen and oxygen, which contribute to its chemical behavior and potential for intermolecular interactions .

Chemical Identity and Physical Properties

The compound's chemical and physical properties are summarized in the following table:

| Property | Value |

|---|---|

| PubChem CID | 25219501 |

| Molecular Formula | C₈H₇N₃O₂ |

| Molecular Weight | 177.16 g/mol |

| CAS Registry Number | 187970-01-0 |

| SMILES | c1ccnc(c1)c2noc(n2)CO |

| Synonyms | [3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanol, [3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanol |

The compound contains three nitrogen atoms (one in the pyridine ring and two in the oxadiazole ring) and two oxygen atoms (one in the oxadiazole ring and one in the methanol group), contributing to its potential hydrogen-bonding capabilities and possible interactions with biological targets .

Synthesis Methods

General Synthetic Approaches

While the search results don't provide a direct synthesis method specifically for (3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanol, there are approaches described for similar compounds that likely apply to our target molecule.

One potential approach involves one-pot three-component reactions, similar to what Souldozi described for the synthesis of (5-Aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives. This reaction typically uses (N-Isocyanimino)triphenylphosphorane, 2-pyridinecarbaldehyde, and a carboxylic acid under mild conditions .

Related Synthetic Pathways

For 1,2,4-oxadiazole derivatives, cyclization reactions of amidoximes with carboxylic acid derivatives are commonly employed. This approach could potentially be modified to incorporate the pyridine and methanol groups at the appropriate positions .

Another documented approach for the synthesis of similar oxadiazole-containing compounds involves the reaction of hydrazides with aromatic compounds, followed by cyclization using reagents such as phosphorus pentoxide (P₂O₅) in dry toluene. This method has been reported to yield high amounts (78-97%) of related 1,3,4-oxadiazole derivatives .

Structural Analogs and Related Compounds

Positional Isomers

A close structural analog of our target compound is (3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol (CID 25219500), which differs only in the position of attachment to the pyridine ring (position 3 rather than position 2). This subtle structural difference may lead to variations in physicochemical properties and biological activities .

The 3-pyridyl analog has similar molecular properties:

-

Molecular formula: C₈H₇N₃O₂

-

Molecular weight: 177.16 g/mol

-

Similar structural features with the pyridine nitrogen at a different position

Functional Group Variants

Another related compound is [3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine (CID 23008079), which contains an amine group (-CH₂NH₂) at position 5 of the oxadiazole ring instead of the methanol group (-CH₂OH). This compound has:

These structural variations can significantly impact the compound's physicochemical properties, reactivity patterns, and potential biological activities.

Spectroscopic Properties

Predicted Mass Spectrometry Data

Based on data available for the structural isomer (3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanol, we can infer similar spectroscopic properties for our compound of interest. Predicted collision cross-section (CCS) values and mass-to-charge ratios (m/z) for various adducts might include:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 178.06111 | ~135 |

| [M+Na]⁺ | 200.04305 | ~149 |

| [M+NH₄]⁺ | 195.08765 | ~142 |

| [M-H]⁻ | 176.04655 | ~137 |

These values are extrapolated from the data for the 3-pyridyl isomer and would need experimental verification for the 2-pyridyl compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume